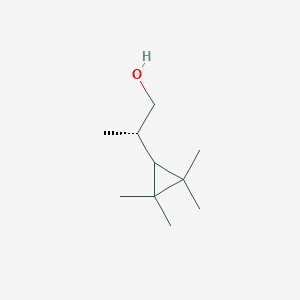
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is a cyclic alcohol compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as TMCPA and has a molecular weight of 162.28 g/mol.
Wirkmechanismus
The exact mechanism of action of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is not fully understood. However, studies have suggested that the compound may interact with the GABAergic system, which is involved in the regulation of pain and inflammation. Additionally, this compound has been found to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammation. Additionally, this compound has been found to reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol in lab experiments is its potential therapeutic applications. The compound has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have neuroprotective properties, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol. One area of research is the development of new synthetic methods for the compound that can improve its yield and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of pain, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a cyclic alcohol compound that has potential therapeutic applications. The compound has been extensively researched for its anti-inflammatory and analgesic effects, as well as its neuroprotective properties. While more research is needed to fully understand the mechanism of action of this compound and its potential side effects, the compound shows promise as a treatment option for pain, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol involves the reaction of (2S)-2-(2,2,3,3-tetramethylcyclopropyl)ethanamine with paraformaldehyde in the presence of sodium cyanoborohydride. The reaction takes place in methanol as the solvent at room temperature for 24 hours. The product is then purified using column chromatography to obtain a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol has been extensively researched for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have neuroprotective properties, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMFGARTBVAOMP-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


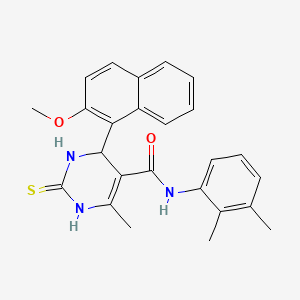
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2564621.png)
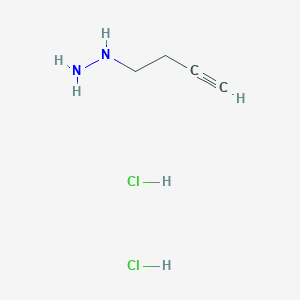
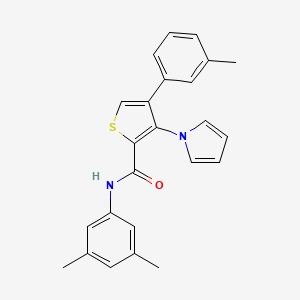
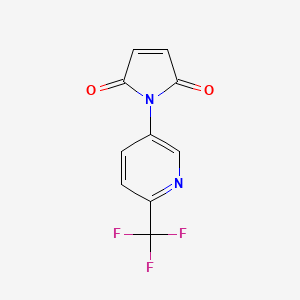

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B2564629.png)
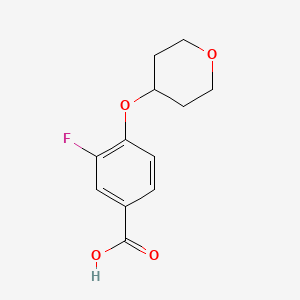
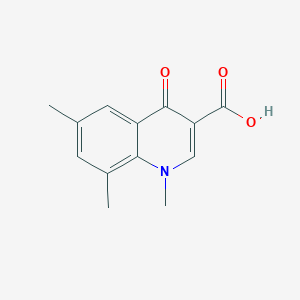

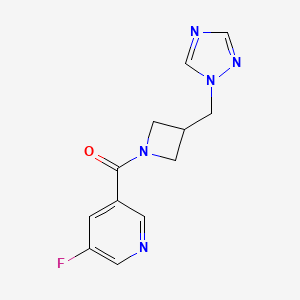
![N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2564636.png)
![1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2564638.png)